

# Spectroscopic data (NMR, IR) for Diisobutylaluminum chloride

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## Compound of Interest

Compound Name: Diisobutylaluminum chloride

Cat. No.: B159372

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An In-depth Technical Guide on the Spectroscopic Data of **Diisobutylaluminum Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diisobutylaluminum chloride** (DIBAC). While direct experimental spectra are not publicly available in common databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from related organoaluminum compounds. It also details the necessary experimental protocols for handling and analyzing this air- and moisture-sensitive compound.

## Physicochemical Properties

**Diisobutylaluminum chloride** is an organoaluminum compound with the chemical formula  $[(CH_3)_2CHCH_2]_2AlCl$ . It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.<sup>[1]</sup> Due to its reactivity, it is a potent reducing agent in organic synthesis.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **Diisobutylaluminum Chloride**

Property	Value
CAS Number	1779-25-5
Molecular Formula	C <sub>8</sub> H <sub>18</sub> AlCl[3]
Molecular Weight	176.66 g/mol [3]
Appearance	Colorless liquid[2]
Density	0.905 g/mL at 25 °C
Boiling Point	152 °C at 10 mmHg
Melting Point	-40 °C

## Spectroscopic Data (Predicted)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **diisobutylaluminum chloride** based on its structure.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl, methine, and methylene protons of the isobutyl groups.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **Diisobutylaluminum Chloride**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
(CH <sub>3</sub> ) <sub>2</sub> CH-	0.8 - 1.2	Doublet	12H
(CH <sub>3</sub> ) <sub>2</sub> CH-	1.8 - 2.2	Multiplet	2H
-CH <sub>2</sub> -Al	0.2 - 0.6	Doublet	4H

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is expected to display three signals for the three distinct carbon environments in the isobutyl ligand.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Diisobutylaluminum Chloride**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
$(\text{CH}_3)_2\text{CH-}$	20 - 30
$(\text{CH}_3)_2\text{CH-}$	25 - 35
$-\text{CH}_2-\text{Al}$	40 - 50

## IR Spectroscopy

The infrared spectrum will be dominated by the stretching and bending vibrations of the C-H and C-Al bonds.

Table 4: Predicted IR Absorption Frequencies for **Diisobutylaluminum Chloride**

Functional Group	Predicted Absorption Range ( $\text{cm}^{-1}$ )	Vibration Type
C-H ( $\text{sp}^3$ )	2850 - 3000	Stretching
C-H	1350 - 1470	Bending
C-Al	600 - 700	Stretching
Al-Cl	400 - 500	Stretching

## Experimental Protocols

Due to the pyrophoric and moisture-sensitive nature of **diisobutylaluminum chloride**, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using specialized techniques.

## NMR Sample Preparation (Air-Sensitive Compounds)

- Solvent Preparation:** Use a deuterated solvent that has been thoroughly dried and degassed. Solvents are typically stored over molecular sieves or other drying agents and subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

- Sample Handling in a Glovebox:
  - Take a sealed NMR tube, a vial of **diisobutylaluminum chloride**, the deuterated solvent, and micropipettes into a glovebox with a dry, inert atmosphere.
  - Using a micropipette, transfer the desired amount of the deuterated solvent into the NMR tube.
  - Add a small, accurately measured quantity of **diisobutylaluminum chloride** to the solvent in the NMR tube.
  - Cap the NMR tube securely.
  - The sample can then be safely removed from the glovebox for analysis.
- Sample Handling using a Schlenk Line:
  - Connect a Young's NMR tube (an NMR tube with a sealable valve) to a Schlenk line.
  - Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
  - Under a positive pressure of inert gas, add the dried, degassed deuterated solvent to the NMR tube via a cannula or syringe.
  - Similarly, transfer the **diisobutylaluminum chloride** to the NMR tube.
  - Seal the Young's tube before removing it from the Schlenk line for analysis.

## IR Sample Preparation (Air-Sensitive Liquid)

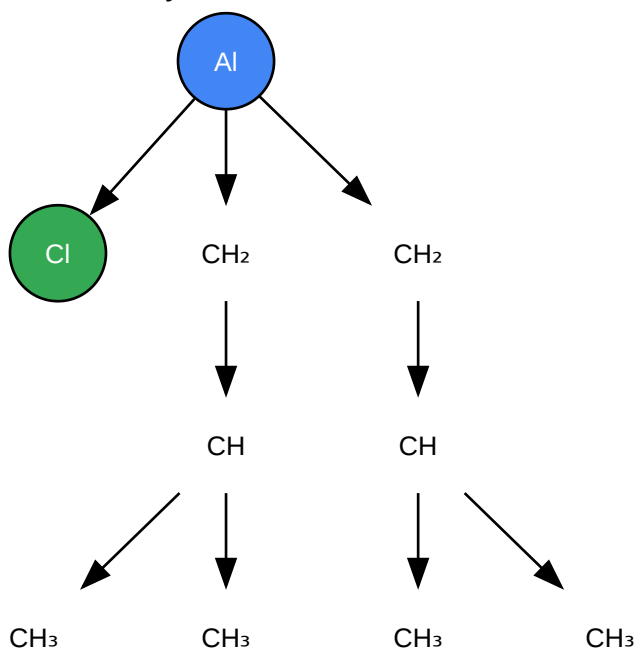
- Using a Sealed Liquid Cell:
  - The most reliable method is to use a sealed liquid IR cell with windows transparent in the infrared region (e.g., KBr or NaCl plates).
  - In a glovebox, inject the liquid **diisobutylaluminum chloride** into the port of the sealed cell using a syringe.

- Seal the ports of the cell before removing it from the glovebox.
- Mount the sealed cell in the spectrometer to acquire the spectrum.
- Thin Film Method (under inert atmosphere):
  - Inside a glovebox, place a drop of **diisobutylaluminum chloride** onto a KBr or NaCl plate.
  - Carefully place a second plate on top to create a thin film.
  - Quickly assemble the plates in a demountable cell holder.
  - The entire holder should ideally be transferred to the spectrometer in a sealed container to minimize exposure to air.

## Visualizations

### Molecular Structure

Diisobutylaluminum Chloride Structure

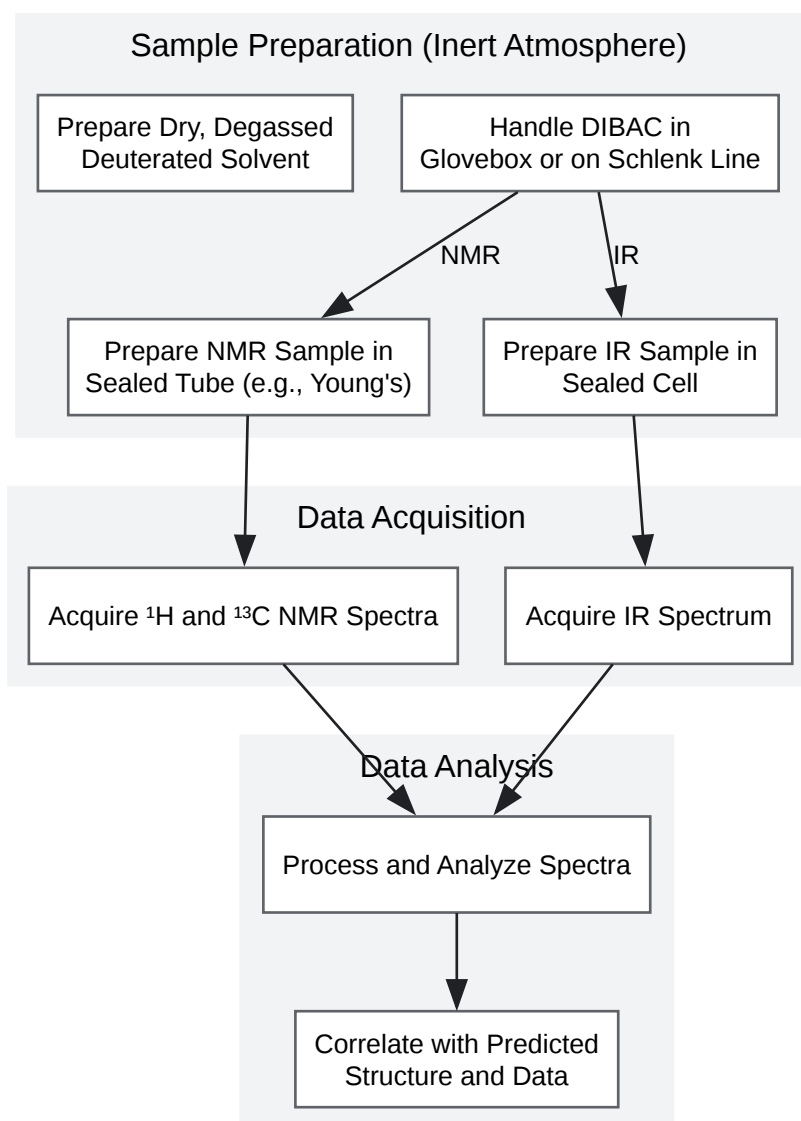


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Caption: Molecular structure of **diisobutylaluminum chloride**.

## Experimental Workflow for Spectroscopic Analysis

Workflow for Spectroscopic Analysis of Air-Sensitive Compounds



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Caption: General experimental workflow for spectroscopic analysis.

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## References

- 1. Diisobutylaluminum Chloride (DIBAL) – [silver-chem.co](http://silver-chem.co) [[silver-chem.co](http://silver-chem.co)]
- 2. Diisobutylaluminum chloride [[jsmochem.com](http://jsmochem.com)]
- 3. Bis(isobutyl)aluminum chloride | C<sub>8</sub>H<sub>18</sub>AlCl | CID 15688 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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